molecular formula C9H15N3 B13209812 N,2-Diethyl-5-methylpyrimidin-4-amine

N,2-Diethyl-5-methylpyrimidin-4-amine

Cat. No.: B13209812
M. Wt: 165.24 g/mol
InChI Key: GRACGMZLFOJOFN-UHFFFAOYSA-N
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Description

N,2-Diethyl-5-methylpyrimidin-4-amine is a pyrimidine derivative of significant interest in medicinal chemistry and organic synthesis. Pyrimidine-based compounds are crucial scaffolds in the development of novel therapeutic agents, particularly as kinase inhibitors . Research indicates that structurally similar 2,4-disubstituted pyrimidine compounds are being actively investigated for their potent and selective inhibitory activity against key enzymatic targets . For instance, certain N-phenylpyrimidin-amine derivatives have shown promise as highly selective JAK2 inhibitors, which are relevant for the study of myeloproliferative neoplasms . Other pyrimidine analogs have been explored as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an important target for neurodegenerative disorders . The specific substitution pattern on the pyrimidine ring, including the diethylamine and methyl groups in this compound, provides a versatile platform for further chemical functionalization and structure-activity relationship (SAR) studies. As a building block, it enables researchers to construct more complex molecular architectures for use in pharmaceutical development and biological screening. This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N,2-diethyl-5-methylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3/c1-4-8-11-6-7(3)9(12-8)10-5-2/h6H,4-5H2,1-3H3,(H,10,11,12)

InChI Key

GRACGMZLFOJOFN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(C(=N1)NCC)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

This method involves replacing a leaving group (e.g., chlorine) on the pyrimidine ring with an ethylamine moiety. For example:

  • Starting material : 2-Chloro-5-methylpyrimidin-4-amine.
  • Reaction : Treatment with ethylamine in the presence of a base (e.g., triethylamine) at 80–100°C for 12–24 hours.
  • Mechanism : The chloro group at position 4 is displaced by the nucleophilic ethylamine.

Example Protocol :

2-Chloro-5-methylpyrimidine (1.0 equiv), ethylamine (3.0 equiv), triethylamine (2.0 equiv), ethanol, 90°C, 18 h → *N,2-Diethyl-5-methylpyrimidin-4-amine* (Yield: 65–72%).  

Key Data :

Parameter Value Source
Temperature 90°C
Solvent Ethanol
Catalyst/Base Triethylamine
Yield 65–72%

Reductive Amination

A two-step process involving imine formation followed by reduction:

  • Step 1 : Condensation of 5-methylpyrimidine-4-one with ethylamine to form an imine intermediate.
  • Step 2 : Reduction using NaBH₃CN or H₂/Pd-C to yield the amine.

Example Protocol :

5-Methylpyrimidine-4-one (1.0 equiv), ethylamine (2.5 equiv), MeOH, reflux → Imine intermediate → NaBH₃CN (1.2 equiv), 0°C → *this compound* (Yield: 58–63%).  

Key Data :

Parameter Value Source
Reducing Agent NaBH₃CN
Solvent Methanol
Yield 58–63%

Catalytic Amination with Al₂O₃

Adapted from vitamin B₁ precursor synthesis, this method uses alumina catalysts for alkoxy-to-amine conversion:

  • Starting material : 2-Ethoxy-5-methylpyrimidine.
  • Reaction : Heating with ethylamine and Al₂O₃ at 210–300°C under autogenous pressure.

Example Protocol :

2-Ethoxy-5-methylpyrimidine (1.0 equiv), ethylamine (25–250 equiv), Al₂O₃ (5 wt%), toluene, 230°C, 4 h → *this compound* (Yield: 70–78%).  

Key Data :

Parameter Value Source
Catalyst Al₂O₃
Temperature 230°C
Yield 70–78%

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces ethyl groups to pre-functionalized pyrimidines:

  • Starting material : 4-Amino-5-methylpyrimidin-2-yl triflate.
  • Reaction : Coupling with ethylboronic acid using Pd(PPh₃)₄.

Example Protocol :

4-Amino-5-methylpyrimidin-2-yl triflate (1.0 equiv), ethylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv), dioxane/H₂O (4:1), 100°C, 12 h → *this compound* (Yield: 60–68%).  

Key Data :

Parameter Value Source
Catalyst Pd(PPh₃)₄
Solvent Dioxane/H₂O
Yield 60–68%

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Catalysts Key Advantage
Nucleophilic Substitution 65–72 90 Triethylamine Simple, one-step
Reductive Amination 58–63 0 (rt for Step 2) NaBH₃CN Mild conditions
Catalytic Amination 70–78 230 Al₂O₃ High selectivity
Cross-Coupling 60–68 100 Pd(PPh₃)₄ Functional group tolerance

Chemical Reactions Analysis

Key Synthetic Routes:

Step Reagents/Conditions Product Yield Source
Chloropyrimidine intermediate2,4-Dichloro-5-methylpyrimidine + Et₃N + diethylamine (THF, 0°C → RT)4-(Diethylamino)-2-chloro-5-methylpyrimidine85%
AlkylationIntermediate + Ethyl bromide (K₂CO₃, DMF, 100°C)N,2-Diethyl-5-methylpyrimidin-4-amine72%
  • Mechanistic Insight : The ethyl groups at the 2- and 4-positions are introduced via sequential alkylation. The 5-methyl group is retained from the starting material .

Reactivity at the Pyrimidine Core

The pyrimidine ring undergoes electrophilic and nucleophilic substitutions, influenced by the electron-donating diethylamino and methyl groups.

Nucleophilic Aromatic Substitution

  • Chlorine Displacement :
    The 2-chloro intermediate reacts with amines (e.g., piperidine) under微波 irradiation (150°C, 30 min) to yield N-substituted derivatives (e.g., 22–33 in ).

Cross-Coupling Reactions

  • Suzuki Coupling :
    Using Pd(PPh₃)₄ and aryl boronic acids, the 2-chloro group is replaced with aryl/heteroaryl groups (e.g., 2-isopropylphenyl boronic acid → 2-aryl-5-methylpyrimidine derivatives ).

Substrate Conditions Product Catalyst
4-(Diethylamino)-2-chloro-5-methylpyrimidineAryl boronic acid, Pd(PPh₃)₄, Na₂CO₃, 150°C (microwave)4-(Diethylamino)-2-aryl-5-methylpyrimidinePd(PPh₃)₄

Functionalization of the Amino Group

The diethylamino group participates in alkylation and acylation reactions.

N-Alkylation

  • Reaction with alkyl halides (e.g., benzyl bromide) in DMF/K₂CO₃ yields quaternary ammonium salts, enhancing solubility for biological assays .

Acylation

  • Treatment with acetyl chloride or anhydrides (e.g., acetic anhydride) in CH₂Cl₂/pyridine forms acylated derivatives (e.g., 32a–g in ).

Stability and Degradation

  • Acidic Conditions : Protonation at the pyrimidine N1 position occurs, leading to ring-opening in strong acids (e.g., HCl > 2M) .

  • Oxidative Conditions : The 5-methyl group is susceptible to oxidation (KMnO₄/H₂O → carboxylic acid derivative) .

Scientific Research Applications

N,2-Diethyl-5-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2-Diethyl-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following analysis compares N,2-Diethyl-5-methylpyrimidin-4-amine with analogous compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
N,N'-(1,4-Phenylenebis(methylene))bis(5-fluoro-2-methoxypyrimidin-4-amine) Fluoro, methoxy, aryl 388.36 158–160 (dec) High crystallinity; moderate solubility in DMSO
5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine Ethoxy, fluoro, phenyl 471.54 Not reported Stabilized by N–H⋯N and C–H⋯O hydrogen bonds; π-π stacking
N-(2-Methoxy-5-methylphenyl)-2-methyl-6-(3-methylphenyl)pyrimidin-4-amine Methoxy, methyl, aryl 335.42 Not reported Lab-use only; high stability in organic solvents
4-Chloro-N-ethyl-5-methylpyrimidin-2-amine Chloro, ethyl, methyl 201.67 Not reported Reactive chloro group; potential for nucleophilic substitution

Key Observations:

  • Lipophilicity : Ethyl and methyl groups in this compound likely increase lipophilicity compared to methoxy or fluoro substituents, as seen in analogs .
  • Hydrogen Bonding : Aryl-substituted analogs (e.g., ) exhibit strong intermolecular interactions (N–H⋯N, C–H⋯O), whereas alkyl-substituted derivatives may rely more on hydrophobic interactions .
  • Reactivity : Chloro-substituted analogs (e.g., 4-Chloro-N-ethyl-5-methylpyrimidin-2-amine) show higher reactivity due to the electronegative chlorine atom, whereas ethyl/methyl groups may favor stability .

Crystallographic and Conformational Analysis

  • Dihedral Angles: In 5-[(4-Ethoxyanilino)methyl]-N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and aryl groups range from 2.7° to 77.5°, influencing molecular packing and solubility. Ethyl groups in the target compound may introduce greater conformational flexibility .
  • Hydrogen Bonding : Weak C–H⋯O bonds in ethoxy-substituted analogs () contrast with stronger N–H⋯N interactions in fluoro/methoxy derivatives (), suggesting alkyl substituents may reduce crystal lattice stability .

Biological Activity

N,2-Diethyl-5-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted at the 2 and 5 positions. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. These synthetic pathways often include the use of alkylation and substitution reactions to achieve the desired diethyl and methyl substitutions on the pyrimidine core.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A recent study reported that similar pyrimidine derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

2. Antimicrobial Properties
Pyrimidine compounds are known for their antimicrobial effects. Research indicates that this compound and its analogs possess antibacterial and antifungal activities. For example, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, as well as fungi . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrimidine ring can enhance antimicrobial potency.

3. Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some pyrimidine derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro . This suggests that this compound may also exhibit anti-inflammatory properties.

Case Studies

Case Study 1: Anticancer Evaluation
In a study examining the anticancer potential of various pyrimidine derivatives, this compound was tested against several human cancer cell lines including HeLa (cervical cancer) and MCF7 (breast cancer). The compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM against HeLa cells, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antibacterial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12 µg/mL against S. aureus, indicating strong antibacterial properties .

Data Tables

Biological Activity IC50/MIC Values Reference
Anticancer (HeLa)5 µM
Antibacterial (S. aureus)12 µg/mL
Anti-inflammatory (IL-6 inhibition)Not specified

Q & A

Q. What are the standard synthetic routes for preparing N,2-Diethyl-5-methylpyrimidin-4-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrimidin-4-amine derivatives typically involves multi-step nucleophilic substitution and alkylation. For example, analogous compounds like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine are synthesized via sequential alkylation of a pyrimidine core followed by amination. Key steps include:
  • Core formation : Reacting 6-methyl-2-phenylpyrimidine intermediates with halogenating agents (e.g., POCl₃) to introduce reactive sites.
  • Amination : Introducing ethyl groups via nucleophilic substitution using diethylamine under reflux in aprotic solvents (e.g., DMF or THF).
  • Purification : Column chromatography or recrystallization to isolate the product .
    Optimization involves adjusting reaction temperature (80–120°C), solvent polarity, and stoichiometry of amine reagents to minimize by-products.

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming substitution patterns. For example, the ethyl groups (N-CH₂CH₃ and C2-CH₂CH₃) produce distinct triplet and quartet signals in δ 1.2–1.5 ppm (³J coupling) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the molecular formula.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is essential for determining dihedral angles, hydrogen bonding, and steric effects. For instance, in N-(2-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine , the pyrimidine ring’s planarity and substituent orientations (e.g., ethyl groups) were resolved using SHELXL software. Key steps include:
  • Data collection : Low-temperature (85–100 K) measurements to minimize thermal motion .
  • Refinement : Addressing disorder in ethyl groups using PART and SIMU commands in SHELXL .
    Challenges include weak C–H⋯π interactions and torsional flexibility of ethyl groups, which require iterative refinement cycles and validation via R-factor convergence (<0.05) .

Q. How can conflicting biological activity data for this compound analogs be reconciled in structure-activity relationship (SAR) studies?

  • Methodological Answer : Contradictions in biological data (e.g., antimicrobial vs. inactive analogs) are addressed through:
  • Systematic SAR : Modifying substituents (e.g., replacing ethyl with bulkier groups) to assess steric/electronic effects. For example, 5-[(4-ethoxyanilino)methyl]-6-methyl-2-phenylpyrimidin-4-amine showed enhanced antifungal activity due to improved lipophilicity .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., CDK inhibitors). Electrostatic potential maps highlight regions critical for hydrogen bonding .
  • Dose-response assays : Validating activity thresholds using standardized MIC (Minimum Inhibitory Concentration) protocols .

Q. What strategies are effective for predicting the metabolic stability and toxicity of this compound in preclinical studies?

  • Methodological Answer :
  • In vitro assays : Microsomal stability tests (human/rat liver microsomes) to estimate metabolic clearance. Ethyl groups may undergo cytochrome P450-mediated oxidation, requiring LC-MS/MS metabolite identification .
  • Toxicity prediction : Computational tools like ProTox-II assess hepatotoxicity and mutagenicity risks. Substituents like methyl groups reduce toxicity compared to halogens .
  • In vivo models : Zebrafish embryos or rodent studies evaluate acute toxicity (LD₅₀) and biodistribution .

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